molecular formula C10H8N2O5 B12280080 1-Hydroxy-6-nitro indole-4-methyl carboxylate

1-Hydroxy-6-nitro indole-4-methyl carboxylate

Katalognummer: B12280080
Molekulargewicht: 236.18 g/mol
InChI-Schlüssel: IBHSNCLGFKOOBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-6-nitro indole-4-methyl carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-nitro indole-4-methyl carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core . Subsequent nitration and esterification steps yield the desired compound.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 1-Hydroxy-6-nitro indole-4-methyl carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Hydroxy-6-nitro indole-4-methyl carboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo diverse reactions and interact with multiple molecular targets, making it a valuable compound for further study and application.

Eigenschaften

Molekularformel

C10H8N2O5

Molekulargewicht

236.18 g/mol

IUPAC-Name

methyl 1-hydroxy-6-nitroindole-4-carboxylate

InChI

InChI=1S/C10H8N2O5/c1-17-10(13)8-4-6(12(15)16)5-9-7(8)2-3-11(9)14/h2-5,14H,1H3

InChI-Schlüssel

IBHSNCLGFKOOBV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.